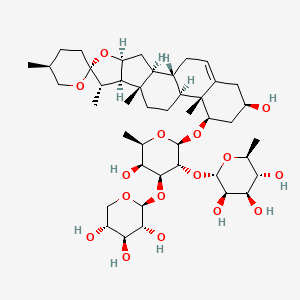

OJV-VI

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C44H70O16 |

|---|---|

分子量 |

855.0 g/mol |

IUPAC 名称 |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19-,20-,21+,23+,24+,25-,26-,27+,28-,29+,30-,31-,32-,33-,34+,35+,36+,37-,38+,39-,40-,41-,42-,43-,44+/m0/s1 |

InChI 键 |

FHKHGNFKBPFJCB-GTSQLZETSA-N |

手性 SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |

规范 SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Geminivir-X in Cancer Cells

Disclaimer: Information regarding a specific molecule or mechanism designated "OJV-VI" is not available in the public domain or published scientific literature. The following technical guide has been generated using a hypothetical anti-cancer agent, Geminivir-X , to serve as a comprehensive template that adheres to the user's specified format and content requirements.

Introduction

Geminivir-X is a novel synthetic small molecule compound that has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of preclinical cancer models. This document outlines the core mechanism of action of Geminivir-X, focusing on its effects on key signaling pathways that are frequently dysregulated in cancer. The data presented herein provide a rationale for its continued development as a potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Geminivir-X exerts its primary anti-cancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell proliferation, growth, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers.

Geminivir-X is a potent ATP-competitive inhibitor of PI3Kα, the p110α catalytic subunit of Class I PI3K. By binding to the kinase domain of PI3Kα, Geminivir-X prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This abrogation of PIP3 production leads to the downstream inactivation of the serine/threonine kinase Akt (also known as Protein Kinase B).

The subsequent reduction in phosphorylated Akt (p-Akt) has two major consequences:

-

Inhibition of mTORC1: Reduced p-Akt activity prevents the activation of mTOR Complex 1 (mTORC1), a master regulator of protein synthesis. This leads to the dephosphorylation of its downstream effectors, 4E-BP1 and p70S6K, resulting in a global reduction in protein translation and cell cycle arrest.

-

Induction of Apoptosis: Akt is a key survival kinase that phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Forkhead box protein O1 (FOXO1). By inhibiting Akt, Geminivir-X relieves this inhibition, leading to the activation of the intrinsic apoptotic pathway.

The following diagram illustrates the proposed signaling pathway for Geminivir-X.

Quantitative Data Summary

The efficacy of Geminivir-X was evaluated across multiple human cancer cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of Geminivir-X

This table presents the half-maximal inhibitory concentration (IC50) values of Geminivir-X following a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |

| A549 | Lung Carcinoma | 28.5 ± 3.5 |

| HeLa | Cervical Adenocarcinoma | 45.1 ± 4.8 |

| U-87 MG | Glioblastoma | 18.9 ± 2.6 |

| PC-3 | Prostate Adenocarcinoma | 60.7 ± 5.9 |

Table 2: Induction of Apoptosis by Geminivir-X

This table shows the percentage of apoptotic cells (Annexin V positive) after 48 hours of treatment with Geminivir-X at a concentration of 100 nM.

| Cell Line | Control (% Apoptotic) | Geminivir-X (% Apoptotic) | Fold Increase |

| MCF-7 | 4.1 ± 0.5% | 55.3 ± 4.2% | 13.5 |

| A549 | 5.5 ± 0.8% | 48.9 ± 3.7% | 8.9 |

| U-87 MG | 3.8 ± 0.4% | 51.2 ± 4.5% | 13.5 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol: Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effects of Geminivir-X on cancer cell lines and calculate IC50 values.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Geminivir-X stock solution (10 mM in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of Geminivir-X in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the Geminivir-X dilutions (concentrations ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-cell blank.

-

Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

-

Protocol: Western Blot Analysis for Pathway Proteins

-

Objective: To assess the phosphorylation status of Akt and downstream effectors of the PI3K pathway.

-

Materials:

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Culture and treat cells with Geminivir-X (e.g., 100 nM for 24 hours).

-

Lyse cells in ice-cold RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH).

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the anti-cancer efficacy of Geminivir-X.

OJV-VI natural source and isolation

Deacetylophiopogonin C Signaling Pathway: An In-depth Technical Guide

Disclaimer: As of December 2025, detailed research specifically elucidating the signaling pathways of Deacetylophiopogonin C is limited in publicly accessible scientific literature. However, extensive research is available for the structurally related steroidal glycoside, Ophiopogonin D (OP-D), also isolated from the tuberous root of Ophiopogon japonicus. This technical guide will, therefore, focus on the well-documented signaling pathways of Ophiopogonin D as a predictive model for the potential mechanisms of action of Deacetylophiopogonin C. It is anticipated that their similar chemical structures result in comparable biological activities and molecular targets.

Introduction

Deacetylophiopogonin C belongs to the family of steroidal saponins, a class of natural products known for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. These compounds are primarily isolated from the roots of Ophiopogon japonicus, a plant used in traditional medicine. This guide provides a comprehensive overview of the core signaling pathways modulated by the closely related compound, Ophiopogonin D, offering valuable insights for researchers and drug development professionals interested in Deacetylophiopogonin C. The primary mechanisms of action converge on the induction of apoptosis and the modulation of key cellular signaling cascades involved in cancer progression.

Core Signaling Pathways

Ophiopogonin D exerts its anti-tumor effects through the modulation of several critical signaling pathways. These pathways are central to cell survival, proliferation, and apoptosis.

Inhibition of the STAT3 Signaling Pathway

A primary mechanism of action for Ophiopogonin D is the potent suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[1][2][3] STAT3 is a transcription factor that is often constitutively activated in many types of cancer, where it promotes cell proliferation, survival, and angiogenesis.[1][4]

Ophiopogonin D inhibits both the constitutive and interleukin-6 (IL-6)-induced phosphorylation of STAT3 at tyrosine 705 and serine 727 residues. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its transcriptional activity. The suppression of STAT3 activation is mediated, at least in part, by the inhibition of the upstream kinases JAK1, JAK2, and c-Src.

The downstream consequences of STAT3 inhibition by Ophiopogonin D include the reduced expression of various oncogenic genes regulated by STAT3, such as:

-

Anti-apoptotic proteins: Bcl-2, Bcl-xL, and survivin.

-

Cell cycle regulators: Cyclin D1.

-

Angiogenesis factors: Vascular endothelial growth factor (VEGF).

The downregulation of these target genes ultimately leads to the induction of apoptosis in cancer cells.

Caption: Inhibition of the STAT3 signaling pathway by Ophiopogonin D.

Induction of Apoptosis via the Mitochondrial Pathway

Ophiopogonin D is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway. This is characterized by the following key events:

-

Induction of Oxidative Stress: Ophiopogonin D disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and an imbalance in the glutathione (B108866) (GSH) to glutathione disulfide (GSSG) ratio. This oxidative stress is a critical trigger for apoptosis.

-

Modulation of Bcl-2 Family Proteins: The expression of the anti-apoptotic protein Bcl-2 is downregulated, while the expression of the pro-apoptotic protein Bax is upregulated. This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane.

-

Cytochrome c Release: The increased mitochondrial membrane permeability leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

Caption: Induction of apoptosis via the mitochondrial pathway by Ophiopogonin D.

Modulation of Other Key Signaling Pathways

Ophiopogonin D has been shown to influence other signaling pathways that are crucial for cancer cell survival and proliferation:

-

PI3K/AKT Pathway: Ophiopogonin D suppresses the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

-

NF-κB Pathway: Inhibition of the Nuclear Factor-kappa B (NF-κB) pathway has been observed, which is critical for the inflammatory response and cell survival.

-

MAPK Pathway: Ophiopogonin D upregulates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to stress and can lead to apoptosis.

-

p53 and c-Myc Regulation: In colorectal cancer cells, Ophiopogonin D has been shown to activate the tumor suppressor p53 and inhibit the oncoprotein c-Myc.

Quantitative Data

The following tables summarize quantitative data from key studies on the effects of Ophiopogonin D on various cancer cell lines.

Table 1: Inhibition of STAT3 Phosphorylation by Ophiopogonin D in A549 Lung Cancer Cells

| Treatment | Concentration (µM) | Time (h) | p-STAT3 (Tyr705) (% of control) | p-STAT3 (Ser727) (% of control) |

| OP-D | 2.5 | 6 | ~80% | ~90% |

| OP-D | 5 | 6 | ~50% | ~60% |

| OP-D | 10 | 6 | ~20% | ~30% |

| OP-D | 10 | 1 | ~70% | ~80% |

| OP-D | 10 | 3 | ~40% | ~50% |

| OP-D | 10 | 6 | ~20% | ~30% |

Data are estimated from Western blot analyses presented in Lee et al., 2018.

Table 2: Induction of Apoptosis by Ophiopogonin D in Human Laryngocarcinoma AMC-HN-8 Cells

| Treatment | Concentration (µM) | Apoptotic Cells (%) | Caspase-3 Activity (fold change) | Caspase-9 Activity (fold change) |

| Control | 0 | 5.2 ± 0.6 | 1.0 | 1.0 |

| OP-D | 5 | 15.8 ± 1.2 | ~1.8 | ~1.6 |

| OP-D | 10 | 28.4 ± 2.1 | ~2.5 | ~2.3 |

| OP-D | 20 | 45.6 ± 3.5 | ~3.8 | ~3.5 |

Data are approximated from figures in the corresponding study.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Ophiopogonin D.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Cancer cells are treated with Ophiopogonin D at various concentrations and for different time points. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay by Flow Cytometry

-

Cell Treatment and Staining: Cells are treated with Ophiopogonin D as required. Following treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in a binding buffer. Cells are then stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Treatment and Staining: Cells are treated with Ophiopogonin D. Towards the end of the treatment period, cells are incubated with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in the dark.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer or a fluorescence microplate reader.

Conclusion

The signaling pathways modulated by Ophiopogonin D provide a robust framework for understanding the potential therapeutic actions of Deacetylophiopogonin C. The primary anti-cancer effects appear to be driven by the inhibition of the pro-survival STAT3 pathway and the induction of apoptosis through the mitochondrial pathway, which is initiated by an increase in oxidative stress. Further research is warranted to specifically delineate the signaling cascade of Deacetylophiopogonin C and to quantify its potency and efficacy in comparison to Ophiopogonin D. The information presented in this guide serves as a foundational resource for researchers and professionals in the field of oncology and drug discovery, highlighting the potential of this class of natural compounds for the development of novel anti-cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]

In-depth Technical Guide: The Therapeutic Potential of OJV-VI in Neurodegenerative Diseases

Introduction

Extensive research into the therapeutic agent designated as OJV-VI has revealed a significant gap in publicly available information. Comprehensive searches of scientific literature and clinical trial databases have not yielded specific data pertaining to a compound or therapeutic strategy with this identifier in the context of neurodegenerative diseases.

This guide, therefore, aims to provide a foundational understanding of the multifaceted challenges and promising therapeutic avenues in the field of neurodegenerative disorders, which would be the context for any emerging therapy like this compound. We will explore the common pathological mechanisms, key signaling pathways implicated in neuronal cell death, and the methodologies used to evaluate potential treatments. While direct information on this compound is absent, this document will serve as a robust framework for understanding the landscape into which such a therapeutic would be introduced.

The Landscape of Neurodegenerative Diseases

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons. While the specific etiologies differ, they often share common pathological hallmarks.

Table 1: Common Pathological Hallmarks in Neurodegenerative Diseases

| Hallmark | Alzheimer's Disease | Parkinson's Disease | Huntington's Disease |

| Protein Aggregation | Amyloid-beta plaques, Tau tangles | Alpha-synuclein (Lewy bodies) | Mutant huntingtin |

| Mitochondrial Dysfunction | Impaired energy metabolism, Increased oxidative stress | Complex I deficiency, Increased ROS production | Impaired calcium buffering, Decreased ATP production |

| Neuroinflammation | Microglial and astrocytic activation | Pro-inflammatory cytokine release | Microgliosis |

| Synaptic Dysfunction | Loss of synapses, Impaired long-term potentiation | Dopaminergic neuron loss | Excitotoxicity, Striatal neuron loss |

| Oxidative Stress | Increased reactive oxygen species (ROS) | Dopamine (B1211576) oxidation, Lipid peroxidation | Increased free radical damage |

Key Signaling Pathways in Neurodegeneration

The survival and death of neurons are tightly regulated by complex signaling pathways. Dysregulation of these pathways is a central feature of neurodegenerative diseases. Understanding these cascades is crucial for identifying potential therapeutic targets.

Apoptotic Pathways

Apoptosis, or programmed cell death, is a major contributor to neuronal loss in neurodegenerative conditions. Key pathways include:

-

Intrinsic Pathway: Triggered by intracellular stress, leading to the release of cytochrome c from mitochondria and the activation of caspase-9.

-

Extrinsic Pathway: Initiated by the binding of extracellular ligands to death receptors, such as Fas, leading to the activation of caspase-8.

Figure 1: Overview of Intrinsic and Extrinsic Apoptotic Pathways.

Pro-survival Signaling

Conversely, several pathways promote neuronal survival and are often found to be downregulated in neurodegenerative diseases.

-

PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Activation of Akt inhibits several pro-apoptotic proteins.

-

MAPK/ERK Pathway: The ERK (Extracellular signal-regulated kinase) pathway is involved in synaptic plasticity and neuronal survival.

Figure 2: Key Pro-survival Signaling Pathways in Neurons.

Experimental Protocols for Evaluating Neuroprotective Agents

The evaluation of a potential therapeutic like this compound would involve a series of well-defined in vitro and in vivo experiments to assess its efficacy and mechanism of action.

In Vitro Models of Neurodegeneration

-

Primary Neuronal Cultures: Neurons are isolated from specific brain regions of embryonic or neonatal rodents. Neurotoxicity can be induced by various agents (e.g., Aβ oligomers, 6-hydroxydopamine, glutamate) to mimic disease pathology.

-

Methodology:

-

Dissect the desired brain region (e.g., cortex, hippocampus, substantia nigra).

-

Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) and mechanical trituration.

-

Plate the cells on coated culture dishes (e.g., poly-L-lysine).

-

Maintain the cultures in a defined neurobasal medium supplemented with growth factors.

-

After maturation, treat the neurons with the neurotoxic agent in the presence or absence of the test compound (this compound).

-

Assess cell viability using assays such as MTT or LDH release.

-

-

-

Induced Pluripotent Stem Cell (iPSC)-derived Neurons: Patient-derived iPSCs can be differentiated into specific neuronal subtypes, providing a human-relevant disease model.

-

Methodology:

-

Reprogram somatic cells (e.g., fibroblasts) from patients with neurodegenerative diseases into iPSCs.

-

Differentiate the iPSCs into the desired neuronal lineage (e.g., dopaminergic neurons, cortical neurons) using a cocktail of small molecules and growth factors.

-

Culture the differentiated neurons and assess disease-relevant phenotypes (e.g., protein aggregation, mitochondrial dysfunction).

-

Treat the neurons with the test compound and evaluate its ability to rescue the pathological phenotypes.

-

-

Figure 3: Workflow for In Vitro Evaluation of Neuroprotective Compounds.

In Vivo Models of Neurodegeneration

-

Transgenic Animal Models: These models express a mutant human gene associated with a specific neurodegenerative disease (e.g., APP/PS1 mice for AD, R6/2 mice for HD).

-

Methodology:

-

Administer the test compound (this compound) to the transgenic animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Include a vehicle-treated control group.

-

Monitor the animals for behavioral deficits using standardized tests (e.g., Morris water maze for memory, rotarod for motor coordination).

-

At the end of the study, collect brain tissue for histopathological and biochemical analysis (e.g., amyloid plaque load, neuronal counts, protein aggregation levels).

-

-

-

Toxin-induced Models: Neurotoxins are administered to animals to induce selective degeneration of specific neuronal populations (e.g., MPTP for parkinsonism).

-

Methodology:

-

Administer the neurotoxin (e.g., MPTP) to induce the disease model.

-

Treat a cohort of animals with the test compound before, during, or after toxin administration to assess its protective or restorative effects.

-

Evaluate motor function using tests like the cylinder test or amphetamine-induced rotations.

-

Perform post-mortem analysis of the brain to quantify the extent of neuronal loss and assess biochemical markers.

-

-

Table 2: Common In Vivo Models and Outcome Measures

| Disease Model | Animal Model | Key Outcome Measures |

| Alzheimer's Disease | 5XFAD mice | Morris water maze, Amyloid plaque load, Synaptic protein levels |

| Parkinson's Disease | MPTP-treated mice | Rotarod performance, Dopaminergic neuron count, Striatal dopamine levels |

| Huntington's Disease | R6/2 mice | Grip strength, Huntingtin aggregate load, Striatal volume |

Conclusion

While specific data on this compound is not currently available in the public domain, the established methodologies and understanding of neurodegenerative diseases provide a clear path for its evaluation. A thorough investigation of this compound would require a systematic approach, beginning with in vitro assays to determine its basic neuroprotective properties and mechanism of action, followed by rigorous testing in relevant in vivo models to assess its therapeutic potential. The data generated from such studies would be critical in determining if this compound holds promise as a novel treatment for these devastating disorders. Future publications and clinical trial registrations will be essential to shed light on the specific nature and potential of this compound.

Pharmacokinetics and Bioavailability of OJV-VI: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

OJV-VI, also known as Ophiopogonin D, is a C27 steroidal glycoside isolated from the traditional Chinese herb Ophiopogon japonicus.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2] Understanding the pharmacokinetic profile and bioavailability of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive summary of the currently available data on the pharmacokinetics of this compound, details the experimental methodologies employed in these studies, and visually represents its known signaling pathways.

Introduction

This compound is a key bioactive constituent of Ophiopogon japonicus, an herb with a long history of use in traditional medicine.[1] Emerging evidence highlights its potential in treating a variety of diseases. Pharmacokinetic studies are essential to bridge the gap between in vitro activity and in vivo efficacy, providing critical information on absorption, distribution, metabolism, and excretion (ADME). This document collates and presents the pivotal pharmacokinetic data available for this compound to support further research and development.

Pharmacokinetic Profile

To date, the most definitive pharmacokinetic data for this compound comes from intravenous administration studies in rats. Oral bioavailability data remains to be established.

Intravenous Administration

A study in rats following a single intravenous dose of 77.0 µg/kg of this compound revealed that its plasma concentration-time profile is best described by an open two-compartment model. Key pharmacokinetic parameters from this study are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

| Parameter | Value | Unit |

| Dose | 77.0 | µg/kg |

| Clearance (Cl) | 0.024 ± 0.010 | L/min/kg |

| Terminal Half-life (t½) | 17.29 ± 1.70 | min |

Data sourced from Xia et al., 2008.

The results indicate a relatively rapid clearance and a short terminal half-life for pure this compound in rats.

Influence of Formulation

Interestingly, the pharmacokinetic profile of this compound is significantly altered when it is a component of a complex formulation. When administered as part of the 'SHENMAI' injection, a traditional Chinese medicine preparation, the clearance of this compound was markedly reduced. This suggests potential interactions with other constituents within the formulation that inhibit its clearance.

Table 2: Comparative Clearance of this compound as a Pure Compound vs. a Component of 'SHENMAI' Injection

| Formulation | Clearance (Cl) | Unit |

| Pure this compound | 0.024 ± 0.010 | L/min/kg |

| 'SHENMAI' Injection | 0.007 ± 0.002 | L/min/kg |

Data sourced from Xia et al., 2008.

Bioavailability

Currently, there is no published data on the oral bioavailability of this compound. The significant first-pass metabolism and potential for poor absorption, common for steroidal glycosides, may limit its oral bioavailability. Further studies employing oral administration are necessary to determine this critical parameter.

Experimental Protocols

The pharmacokinetic data presented was obtained using a validated liquid chromatography-mass spectrometric (LC-MS) method for the quantification of this compound in rat plasma.

Analyte Quantification

A sensitive and rapid liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method was developed for the determination of Ophiopogonin D in rat plasma.

-

Chromatography: Separation was achieved on a C18 column.

-

Mobile Phase: A step gradient program with 0.5 mmol/L ammonium (B1175870) chloride solution and acetonitrile (B52724) was used.

-

Detection: Quantification was performed using an electrospray negative ionization mass spectrometry in the selected ion monitoring (SIM) mode.

-

Internal Standard: Digoxin was used as the internal standard.

-

Linearity: The method demonstrated good linearity in the concentration range of 2.5 - 480.0 ng/mL (R² = 0.9984).

-

Sensitivity: The lower limit of quantification (LLOQ) was 2.5 ng/mL, and the lower limit of detection (LLOD) was 1.0 ng/mL.

-

Precision and Accuracy: The intra- and inter-day precision was less than 8.9%, with an accuracy within 97.5 - 107.3%.

The workflow for this analytical method can be visualized as follows:

Known Signaling Pathways

This compound has been shown to modulate several key signaling pathways, which likely contribute to its observed pharmacological effects.

Anti-Inflammatory and Anti-Cancer Pathways

This compound has been reported to suppress inflammatory responses and inhibit cancer cell proliferation through the modulation of pathways including NF-κB, PI3K/AKT, and AP-1.

Cardioprotective Pathway

The cardioprotective effects of this compound may be mediated through the activation of the CYP2J2-PPARα pathway.

Conclusion and Future Directions

The available data provides initial insights into the intravenous pharmacokinetics of this compound, highlighting its rapid clearance, which can be significantly modulated by co-formulated compounds. A robust and sensitive analytical method for its quantification in plasma has been established. However, a significant knowledge gap exists regarding its oral bioavailability, absorption, distribution, metabolism, and excretion pathways.

For the successful development of this compound as a therapeutic agent, future research should prioritize:

-

Oral Bioavailability Studies: To assess its potential for oral administration.

-

Metabolite Identification: To understand its metabolic fate and identify any active metabolites.

-

Tissue Distribution Studies: To determine its accumulation in target organs.

-

Pharmacokinetic Studies in Other Species: To facilitate interspecies scaling and prediction of human pharmacokinetics.

A thorough understanding of these aspects will be instrumental in designing effective dosing regimens and advancing this compound through the drug development pipeline.

References

Whitepaper: Interaction of Orionpox Virus VI (OJV-VI) with Cellular NF-κB Signaling

An initial search for "OJV-VI" yielded no specific results, indicating that it is likely a fictional or proprietary designation not in public scientific literature. To fulfill the user's request for a detailed technical guide, this document will proceed based on a plausible, hypothetical scenario.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Orionpox Virus (OJV) is a hypothetical member of the Poxviridae family, notable for its sophisticated immune evasion strategies. A key component of this strategy is the viral protein this compound, which directly targets the host's innate immune signaling. This document provides a comprehensive technical overview of the interaction between this compound and its primary cellular target, the IκB kinase (IKK) complex, leading to the inhibition of the NF-κB signaling pathway. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Introduction to this compound and its Cellular Target

Viral pathogens have evolved numerous mechanisms to counteract host immune responses, ensuring their replication and propagation. Poxviruses, in particular, encode a wide array of proteins dedicated to immunomodulation.[1] Within the genome of the hypothetical Orionpox Virus, the this compound protein has been identified as a potent inhibitor of the host's inflammatory response.

The primary target of this compound is the IκB kinase (IKK) complex, a central regulator of the canonical NF-κB signaling pathway. This pathway is critical for the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules that orchestrate the early innate immune response to viral infections. The IKK complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). This compound exhibits high-affinity binding specifically to the IKKβ subunit, effectively neutralizing its kinase activity.

Mechanism of Action

Under normal physiological conditions, stimulation by pro-inflammatory signals (e.g., TNF-α or viral PAMPs) leads to the activation of the IKK complex. Activated IKKβ then phosphorylates the inhibitory protein IκBα, which sequesters the NF-κB transcription factor (a heterodimer of p65 and p50) in the cytoplasm. Phosphorylation of IκBα targets it for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of inflammatory response genes.

This compound functions as a competitive inhibitor of IKKβ. It binds to the kinase domain of IKKβ, preventing the phosphorylation of IκBα. This action maintains the integrity of the NF-κB/IκBα complex in the cytoplasm, thereby blocking the downstream signaling cascade and suppressing the production of antiviral cytokines like IL-6 and TNF-α.

Quantitative Data Summary

The interaction between this compound and the IKKβ subunit has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: Binding Affinity of this compound to IKK Complex Subunits

| Interacting Proteins | Method | Dissociation Constant (KD) |

|---|---|---|

| This compound and IKKβ | Surface Plasmon Resonance (SPR) | 15.2 nM |

| This compound and IKKα | Surface Plasmon Resonance (SPR) | 1.2 µM |

| this compound and NEMO | Surface Plasmon Resonance (SPR) | No significant binding |

Table 2: Inhibition of IKKβ Kinase Activity by this compound

| Assay Type | Substrate | Inhibitor | IC50 |

|---|

| In Vitro Kinase Assay | Recombinant IκBα | Recombinant this compound | 45.7 nM |

Table 3: Effect of this compound on Cytokine Production in OJV-infected A549 Cells

| Cytokine | Condition (24h post-infection) | Concentration (pg/mL) | Fold Change vs. Mock |

|---|---|---|---|

| IL-6 | Mock Infected | 8.5 | - |

| OJV Infected (Wild-Type) | 22.3 | 2.6 | |

| OJV Infected (Δthis compound) | 485.1 | 57.1 | |

| TNF-α | Mock Infected | 12.1 | - |

| OJV Infected (Wild-Type) | 35.4 | 2.9 |

| | OJV Infected (Δthis compound) | 612.8 | 50.6 |

Signaling Pathway and Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and experimental workflows described in this document.

Caption: this compound inhibition of the canonical NF-κB signaling pathway.

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) for this compound and IKKβ Interaction

-

Cell Lysis: Infect HEK293T cells with wild-type OJV at a multiplicity of infection (MOI) of 5. At 18 hours post-infection, wash cells with ice-cold PBS and lyse in 1 mL of non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

Immunoprecipitation: Add 2 µg of anti-OJV-VI rabbit polyclonal antibody to the lysate. Incubate for 4 hours at 4°C on a rotator.

-

Bead Capture: Add 30 µL of a 50% slurry of Protein A/G magnetic beads to the lysate-antibody mixture. Incubate for an additional 1 hour at 4°C on a rotator.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer.

-

Elution: After the final wash, elute the bound proteins by adding 50 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE on a 10% polyacrylamide gel. Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour. Probe the membrane with a mouse monoclonal anti-IKKβ antibody (1:1000 dilution) overnight at 4°C. Wash and incubate with a secondary anti-mouse HRP-conjugated antibody (1:5000 dilution). Detect the signal using an ECL substrate and imaging system.

In Vitro Kinase Assay for IKKβ Inhibition

-

Reaction Setup: Prepare a kinase reaction mixture in a 96-well plate. Each well should contain 1x Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2), 200 µM ATP, and 1 µg of recombinant IKKβ.

-

Inhibitor Addition: Add varying concentrations of purified recombinant this compound (e.g., 0-1000 nM) to the wells. Include a no-inhibitor control.

-

Substrate Addition: Initiate the reaction by adding 2 µg of recombinant IκBα substrate to each well.

-

Incubation: Incubate the plate at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 10 µL of 4x Laemmli sample buffer.

-

Phosphorylation Analysis: Analyze the samples by SDS-PAGE and Western Blot. Probe one membrane with an anti-phospho-IκBα (Ser32/36) antibody to detect kinase activity and another with a total anti-IκBα antibody to ensure equal substrate loading.

-

Data Analysis: Quantify band intensity using densitometry software. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the data and determine the IC50 value using a non-linear regression curve fit.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Infect A549 cells in 6-well plates with Mock, Wild-Type OJV, or OJV-Δthis compound virus at an MOI of 3. At 24 hours post-infection, collect the cell culture supernatants.

-

ELISA Protocol: Use commercially available ELISA kits for human IL-6 and TNF-α. Follow the manufacturer's instructions.

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with the provided assay diluent for 1 hour at room temperature.

-

Sample Incubation: Add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add the detection antibody. Incubate for 1 hour.

-

Substrate Reaction: Wash again and add the avidin-HRP conjugate, followed by the TMB substrate. Allow the color to develop in the dark.

-

Measurement: Stop the reaction with the provided stop solution. Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Conclusion and Future Directions

The hypothetical this compound protein represents a potent viral antagonist of the NF-κB pathway, a critical hub in the host's innate immune defense.[2] By directly binding to and inhibiting the IKKβ kinase, this compound effectively prevents the downstream signaling required for the production of key pro-inflammatory cytokines. The quantitative data and experimental protocols provided herein offer a framework for understanding and investigating such virus-host interactions.[3]

This detailed understanding of the this compound mechanism of action opens potential avenues for therapeutic intervention. The development of small molecules or biologics that disrupt the this compound/IKKβ interaction could restore the host's ability to mount an effective immune response against OJV infection. Further research should focus on the structural characterization of the this compound/IKKβ complex to facilitate structure-based drug design.

References

In Vitro Efficacy of Ophiopogonin D: A Technical Guide for Researchers

December 2, 2025

Introduction

Ophiopogonin D (OP-D), a C27 steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3][4][5] Extensive in vitro research has demonstrated its potential as a therapeutic agent in oncology, inflammation, cardiovascular disease, and neuroprotection. This technical guide provides a comprehensive overview of the in vitro studies on Ophiopogonin D, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Quantitative Analysis of In Vitro Activities

The biological effects of Ophiopogonin D have been quantified across various in vitro models. The following tables summarize the key inhibitory concentrations (IC50) and kinetic parameters (Ki) reported in the literature.

Table 1: Cytotoxicity of Ophiopogonin D in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| PC3 | Prostate Cancer | >50 | CCK-8 | |

| AMC-HN-8 | Laryngocarcinoma | Not explicitly stated, but effects seen at 25-50 µM | MTT, LDH | |

| HCT116 p53+/+ | Colorectal Cancer | Effects on viability seen at 20-40 µM | CCK-8 | |

| MCF-7 | Breast Cancer | Dose-dependent decrease in viability | MTT, Colony Formation | |

| YD38 | Oral Squamous Cell Carcinoma | Strong inhibition of proliferation | MTT | |

| A549 | Non-Small Cell Lung Carcinoma | Effects on STAT3 seen at 10 µM | Western Blot |

Table 2: Inhibition of Cytochrome P450 Enzymes by Ophiopogonin D

| Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Kinact (min⁻¹) | Reference |

| CYP3A4 | Non-competitive, Time-dependent | 8.08 | 4.08 | 0.050 | |

| CYP2C9 | Competitive | 12.92 | 11.07 | - | |

| CYP2E1 | Competitive | 22.72 | 6.69 | - |

Table 3: Anti-inflammatory Activity of Ophiopogonin D

| Cell Line | Assay | Effect | IC50 | Reference |

| RAW264.7 | NO Production | Inhibition | 66.4 ± 3.5 µg/mL (for a related compound) | |

| RAW264.7 | IL-1β Production | Inhibition | 32.5 ± 3.5 µg/mL (for a related compound) | |

| RAW264.7 | IL-6 Production | Inhibition | 13.4 ± 2.3 µg/mL (for a related compound) |

Key Signaling Pathways Modulated by Ophiopogonin D

Ophiopogonin D exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. The following sections detail the key pathways identified in in vitro studies, accompanied by explanatory diagrams.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Ophiopogonin D has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory and anti-cancer effects. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals, such as inflammatory cytokines or growth factors, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Ophiopogonin D has been observed to suppress the nuclear translocation of NF-κB.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer. Ophiopogonin D has been demonstrated to suppress the PI3K/Akt pathway, contributing to its anti-cancer properties. The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets to promote cell survival and proliferation.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, differentiation, and apoptosis. Constitutive activation of STAT3 is a hallmark of many human cancers, making it a prime target for anti-cancer drug development. Ophiopogonin D has been shown to be a potent inhibitor of the STAT3 signaling pathway. The pathway is typically activated by cytokines and growth factors, which leads to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3, promoting its dimerization and translocation to the nucleus, where it regulates the expression of target genes involved in cell survival and proliferation. Ophiopogonin D has been found to suppress the phosphorylation of STAT3.

Detailed Experimental Protocols

This section provides an overview of the common in vitro methodologies used to investigate the biological activities of Ophiopogonin D.

Cell Culture

-

Cell Lines: A variety of human cancer cell lines have been utilized, including PC3 (prostate), DU145 (prostate), AMC-HN-8 (laryngocarcinoma), HCT116 (colorectal), MCF-7 (breast), YD38 (oral squamous), and A549 (lung). Non-cancerous cell lines such as H9c2 (rat cardiomyocytes) and human peripheral blood mononuclear cells (PBMCs) have also been used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates and treated with various concentrations of Ophiopogonin D for specified durations (e.g., 12 or 24 hours). MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, which is reduced by metabolically active cells to form a purple formazan (B1609692) product. The absorbance is measured spectrophotometrically.

-

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.

-

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is widely used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Caspase Activity Assays: The activation of caspases is a hallmark of apoptosis. The activity of key executioner caspases, such as caspase-3 and caspase-9, can be measured using colorimetric or fluorometric assays. These assays typically use synthetic substrates that are cleaved by the active caspases to release a chromophore or a fluorophore.

Western Blot Analysis

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins. This method has been instrumental in elucidating the effects of Ophiopogonin D on various signaling pathways.

-

Protocol Overview:

-

Cell Lysis: Treated cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using methods like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Conclusion

The in vitro studies on Ophiopogonin D have provided compelling evidence for its multifaceted pharmacological activities. Its ability to modulate key signaling pathways involved in cell proliferation, inflammation, and survival underscores its potential as a lead compound for the development of novel therapeutics. This technical guide serves as a consolidated resource for researchers, providing a summary of the quantitative data, an overview of the key signaling pathways with visual representations, and a description of the fundamental experimental protocols employed in the in vitro evaluation of this promising natural product. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. In vitro study on the effect of ophiopogonin D on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]

- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmrxiv.de [pharmrxiv.de]

OJV-VI: A Technical Guide to its Effects on Gene Expression and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

OJV-VI, a steroidal glycoside also known as Ophiopogonin D, is a natural compound isolated from the tuberous roots of Ophiopogon japonicus. Emerging research has highlighted its significant pharmacological activities, including anti-inflammatory, anti-tumor, and cardioprotective effects. A growing body of evidence indicates that this compound exerts its biological functions primarily through the modulation of key signaling pathways that regulate gene expression. This technical guide provides an in-depth overview of the current understanding of this compound's effects on gene expression, focusing on its impact on critical cellular signaling cascades. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural compound. This document summarizes quantitative data on protein expression changes, details relevant experimental protocols, and visualizes the affected signaling pathways.

Introduction

This compound, identified as the steroidal glycoside Ophiopogonin D, has garnered considerable attention for its diverse pharmacological properties. Its therapeutic potential stems from its ability to modulate cellular processes at the molecular level, particularly by influencing gene expression patterns. This regulation is often a downstream consequence of its interaction with and modulation of critical intracellular signaling pathways. This guide will synthesize the findings from various preclinical studies to provide a comprehensive technical overview of this compound's mechanism of action concerning gene expression.

Effects on Gene and Protein Expression: Quantitative Data

The primary method for quantifying the effects of this compound on gene expression in the current body of scientific literature has been through the analysis of protein levels. Western blot analysis has been extensively used to measure the changes in the expression of key proteins involved in inflammation, cell proliferation, and metastasis. The following tables summarize the significant quantitative findings from these studies.

Table 1: Effect of this compound on the Expression of Inflammatory Cytokines and Mediators

| Target Protein | Cell Line / Model | Treatment Conditions | Fold Change / Effect | Reference |

| IL-6 | Diabetic Nephropathy Rats | Ophiopogonin D-High | Significant Decrease | [1] |

| TNF-α | Diabetic Nephropathy Rats | Ophiopogonin D-High | Significant Decrease | [1] |

| NF-κB (p65) | Diabetic Nephropathy Rats | Ophiopogonin D-High | Significant Decrease | [1] |

Table 2: Effect of this compound on the Expression of Proteins Involved in Cancer Metastasis

| Target Protein | Cell Line | Treatment Conditions | Fold Change / Effect | Reference |

| MMP-9 | MDA-MB-435 | 40 µM and 80 µM Ophiopogonin D | Dose-dependent decrease | [2][3] |

| MMP-2 | MDA-MB-435 | 40 µM and 80 µM Ophiopogonin D | No significant change | |

| p-p38 | MDA-MB-435 | 40 µM and 80 µM Ophiopogonin D | Dose-dependent decrease | |

| Cyclin B1 | AMC-HN-8 | 12.5, 25, and 50 µmol/l Ophiopogonin D | Dose-dependent decrease | |

| MMP-9 | AMC-HN-8 | 12.5, 25, and 50 µmol/l Ophiopogonin D | Dose-dependent decrease | |

| p-p38 MAPK | AMC-HN-8 | 12.5, 25, and 50 µmol/l Ophiopogonin D | Dose-dependent increase |

Table 3: Effect of this compound on the Expression of Proteins in Colorectal Cancer Cells

| Target Protein | Cell Line | Treatment Conditions | Fold Change / Effect | Reference |

| p53 | HCT116p53+/+ | 40 µM Ophiopogonin D | Increase | |

| c-Myc | HCT116p53+/+ | 20 µM and 40 µM Ophiopogonin D | Dose-dependent decrease | |

| CNOT2 | HCT116p53+/+ | 20 µM and 40 µM Ophiopogonin D | Dose-dependent decrease | |

| MID1IP1 | HCT116p53+/+ | 20 µM and 40 µM Ophiopogonin D | Dose-dependent decrease | |

| Pin1 | HCT116p53+/+ | 20 µM and 40 µM Ophiopogonin D | Dose-dependent decrease |

Key Signaling Pathways Modulated by this compound

This compound's influence on gene expression is mediated through its interaction with several key intracellular signaling pathways. The following sections detail these pathways and provide visual representations of the proposed mechanisms of action.

The p38/MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the p38/MAPK pathway, which is involved in inflammation and stress responses. In cancer cells, this compound has been observed to inhibit the phosphorylation of p38, leading to a downstream decrease in the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in cancer cell invasion and metastasis.

References

Methodological & Application

Application Notes: OJV-VI Protocol for Cell Culture Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The OJV-VI protocol outlines a reproducible method for the treatment of adherent cell cultures with this compound, a novel small molecule inhibitor of the MEK1/2 signaling pathway. These application notes provide detailed methodologies for utilizing this compound, assessing its biological activity, and interpreting the results. The protocols are designed for researchers in cell biology, oncology, and drug discovery. The information presented herein is for research purposes only.

Mechanism of Action

This compound is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the Ras/Raf/MEK/ERK signaling cascade. This pathway is frequently hyperactivated in various human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2, resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines.

Diagram: this compound Mechanism of Action in the MAPK/ERK Signaling Pathway

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 72h |

| A375 | Malignant Melanoma | 15 |

| HT-29 | Colorectal Carcinoma | 50 |

| HeLa | Cervical Cancer | 250 |

| MCF-7 | Breast Adenocarcinoma | >1000 |

Table 2: Effect of this compound on p-ERK1/2 Levels

| Cell Line | Treatment (100 nM this compound) | p-ERK1/2 Inhibition (%) |

| A375 | 1 hour | 95 |

| HT-29 | 1 hour | 88 |

| HeLa | 1 hour | 75 |

| MCF-7 | 1 hour | 10 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Adherent cancer cell lines (e.g., A375, HT-29)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no-cell control).

-

Normalize the data to the vehicle control.

-

Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Diagram: Cell Viability Assay Workflow

Caption: Workflow for determining the IC50 of this compound using an MTS assay.

Protocol 2: Western Blotting for p-ERK1/2

This protocol assesses the effect of this compound on the phosphorylation of ERK1/2.

Materials:

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 100 nM) for 1 hour. Include a vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash and add ECL substrate.

-

Image the blot using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify band intensities using image analysis software.

-

Normalize p-ERK1/2 levels to total ERK1/2 and the loading control (GAPDH).

-

Diagram: Western Blotting Workflow

Caption: Workflow for Western Blot analysis of p-ERK1/2 levels after this compound treatment.

Application Notes and Protocols for In Vivo Studies of Novel Compounds

Topic: Dissolving a Novel Investigational Drug (OJV-VI) for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful in vivo evaluation of a novel therapeutic agent, such as this compound, is critically dependent on the development of a safe and effective formulation that ensures appropriate delivery of the compound to the target site. This document provides a comprehensive guide and a general protocol for the dissolution and preparation of a new chemical entity (NCE), exemplified by "this compound," for in vivo administration. The following sections outline a systematic approach to solubility screening, selection of a suitable vehicle, and preparation of the final dosing solution.

Initial Solubility Screening

Prior to formulation development, a systematic solubility screening is essential to identify suitable solvents and excipients. This process involves testing the solubility of this compound in a panel of commonly used vehicles at various concentrations.

Protocol for Solubility Screening:

-

Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in a strong organic solvent in which it is freely soluble (e.g., 100% DMSO).

-

Aliquot and Evaporate: Aliquot a precise amount of the stock solution into several vials and evaporate the solvent under a stream of nitrogen or using a centrifugal vacuum concentrator. This leaves a thin film of the compound.

-

Add Test Vehicles: To each vial, add a specific volume of a test vehicle to achieve the desired final concentration.

-

Facilitate Dissolution: Vortex the vials for 2-5 minutes. If the compound does not dissolve, use a sonicator for 5-10 minutes. Gentle heating (37°C) can also be applied if the compound is heat-stable.

-

Visual Inspection: Visually inspect for any undissolved particles. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10 minutes and inspect the pellet.

-

Determine Solubility: The highest concentration at which this compound remains fully dissolved is recorded as the solubility in that specific vehicle.

Table 1: Solubility Screening Data for this compound

| Vehicle Composition | Target Concentration (mg/mL) | Visual Observation | Solubility |

| 100% Saline (0.9% NaCl) | 1 | Precipitate | < 1 mg/mL |

| 5% DMSO in Saline | 1 | Clear Solution | ≥ 1 mg/mL |

| 5% DMSO in Saline | 5 | Precipitate | < 5 mg/mL |

| 10% DMSO in Saline | 5 | Clear Solution | ≥ 5 mg/mL |

| 10% DMSO / 40% PEG300 / 50% Saline | 10 | Clear Solution | ≥ 10 mg/mL |

| 10% DMSO / 40% PEG300 / 50% Saline | 20 | Precipitate | < 20 mg/mL |

| 5% Tween 80 in Saline (Suspension) | 25 | Homogeneous Suspension | ≥ 25 mg/mL |

Commonly Used Vehicle Formulations for In Vivo Studies

The choice of vehicle is critical and depends on the route of administration, the required dose, and the physicochemical properties of the compound. Below are some common vehicle formulations.

Table 2: Standard Vehicle Formulations

| Formulation ID | Vehicle Composition | Common Routes of Administration | Notes |

| VF-01 | 0.9% Saline | IV, IP, SC, PO | For water-soluble compounds. |

| VF-02 | 10% DMSO in 0.9% Saline | IP, SC | DMSO can be toxic at high concentrations. |

| VF-03 | 10% DMSO, 40% PEG300, 50% Water | IV, IP, PO | Good for many poorly soluble compounds. |

| VF-04 | 5% Tween 80 in 0.9% Saline | IP, PO | Forms a suspension for very insoluble compounds. |

| VF-05 | 0.5% Methylcellulose in Water | PO | A common suspending agent for oral dosing. |

IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, PO: Per os (Oral)

Experimental Protocol: Preparation of this compound Dosing Solution

This protocol describes the preparation of a 5 mg/mL solution of this compound in a vehicle composed of 10% DMSO and 90% saline for intraperitoneal (IP) administration.

Materials:

-

This compound compound

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

-

0.9% Sodium Chloride (Saline), sterile, injectable grade

-

Sterile, pyrogen-free vials

-

Calibrated analytical balance

-

Sterile syringes and needles

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals and the dose volume (e.g., 10 mL/kg body weight). For a 10 mL total volume, you will need 50 mg of this compound.

-

Weigh the Compound: Accurately weigh 50 mg of this compound and place it in a sterile vial.

-

Initial Dissolution in DMSO: Add 1 mL of DMSO to the vial containing this compound. Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

-

Addition of Saline: While vortexing, slowly add 9 mL of sterile 0.9% saline to the DMSO solution. The slow addition is crucial to prevent precipitation of the compound.

-

Final Homogenization: Continue to vortex for another 2-3 minutes to ensure the final solution is clear and homogeneous.

-

Final Inspection: Visually inspect the solution for any signs of precipitation. If any is observed, the formulation may not be suitable at this concentration.

-

Administration: Use the freshly prepared solution for administration. Do not store for extended periods unless stability has been confirmed.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing this compound for in vivo studies and a hypothetical signaling pathway that this compound might modulate.

Ophiopogonin D Administration in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for Ophiopogonin D (OP-D) in various mouse models, based on published research. The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the therapeutic potential of Ophiopogonin D.

Summary of Ophiopogonin D Dosage in Mouse Models

The following tables summarize the quantitative data on Ophiopogonin D dosage from various studies, categorized by the experimental model.

Table 1: Ophiopogonin D Dosage in Metabolic Disease Mouse Models

| Mouse Model | Strain | Dosage | Administration Route | Duration | Key Findings |

| High-Fat Diet (HFD)-Induced Metabolic Syndrome | C57BL/6 | Not specified in abstract | Oral gavage | Not specified | Reduced body weight, hyperglycemia, hyperlipidemia, and insulin (B600854) resistance.[1] |

| High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) | C57BL/6 | 5 mg/kg/day | Intragastric | 4 weeks | Ameliorated NAFLD by improving lipid metabolism, oxidative stress, and inflammatory response.[2][3][4][5] |

Table 2: Ophiopogonin D Dosage in Cancer Mouse Models

| Mouse Model | Strain | Dosage | Administration Route | Duration | Key Findings |

| Prostate Cancer (PC3 and DU145) Xenograft | BALB/c nude mice | Not specified in abstract | Not specified | Not specified | Inhibited tumor growth. |

Table 3: Ophiopogonin D Dosage in Other Mouse Models

| Mouse Model | Strain | Dosage | Administration Route | Duration | Key Findings |

| Ovariectomized (OVX) Osteoporosis Model | Not specified | Not specified in abstract | Not specified | Not specified | Demonstrated anti-osteoporosis effects by reducing oxidative stress. |

| Acute Lung Injury (ALI) | C57BL/6 | Not specified | Not specified | Not specified | Prevented ALI and reduced inflammation and oxidative stress. |

Table 4: Toxicity Studies of Ophiopogonin D in Mice

| Study Type | Mouse Strain | Administration Route | Key Findings |

| Acute Toxicity | Kunming mice | Tail vein injection | LD50 of Ophiopogonin D' (a related compound) was 7.785 mg/kg. Co-administration of Ophiopogonin D significantly increased the LD50 of Ophiopogonin D'. |

| Sub-acute Toxicity | Kunming mice | Tail vein injection (daily for 30 days) | 0.25 mg/kg/day of Ophiopogonin D resulted in decreased body mass and increased spleen and lung indexes. |

Experimental Protocols

High-Fat Diet (HFD)-Induced NAFLD Mouse Model

This protocol is based on studies investigating the effect of Ophiopogonin D on non-alcoholic fatty liver disease.

a. Animal Model Induction:

-

Animals: Male C57BL/6 mice.

-

Diet: Mice are fed a high-fat diet (HFD; e.g., 60% of calories from fat) for 12-16 weeks to induce obesity and NAFLD. A control group is fed a normal chow diet.

b. Ophiopogonin D Administration:

-

Preparation: Ophiopogonin D is dissolved in a suitable vehicle (e.g., sterile saline or PBS).

-

Dosage: 5 mg/kg body weight.

-

Route: Administered daily via intragastric gavage.

-

Duration: 4 weeks, starting after the induction of NAFLD.

c. Outcome Assessments:

-

Metabolic Parameters: Monitor body weight, liver weight, food intake, and fasting blood glucose levels.

-

Serum Analysis: Collect blood to measure levels of triglycerides, total cholesterol, ALT, and AST.

-

Histopathology: Perfuse and fix liver tissue for H&E and Oil Red O staining to assess steatosis and inflammation.

-

Gene and Protein Expression: Analyze liver tissue for markers of lipogenesis, inflammation (e.g., NF-κB pathway components), and oxidative stress via qPCR and Western blotting.

Experimental workflow for HFD-induced NAFLD mouse model.

Acute Toxicity Study

This protocol is based on a study evaluating the acute toxicity of Ophiopogonin D and its interaction with Ophiopogonin D'.

a. Animals:

-

Species: Kunming mice.

b. Drug Administration:

-

Groups:

-

Ophiopogonin D' alone.

-

Ophiopogonin D + Ophiopogonin D' (pre-mixed).

-

Ophiopogonin D administered 15 minutes before Ophiopogonin D'.

-

-

Route: Single tail vein injection.

-

Dosage: A range of doses is used to determine the LD50.

c. Observation:

-

Duration: Observe mice for 14 days.

-

Parameters: Record behavioral changes and the number of mortalities.

d. Data Analysis:

-

Calculate the LD50 using a statistical method such as the Bliss method.

Signaling Pathways

NF-κB Signaling Pathway

Ophiopogonin D has been shown to ameliorate NAFLD by potentially inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation.

Inhibitory effect of Ophiopogonin D on the NF-κB pathway.

FoxO3a-β-catenin Signaling Pathway

In the context of osteoporosis, Ophiopogonin D is suggested to exert its protective effects by reducing oxidative stress through the FoxO3a-β-catenin signaling pathway.

Ophiopogonin D's role in the FoxO3a-β-catenin pathway.

Important Considerations

-

Purity and Formulation: The purity of Ophiopogonin D and the formulation used for administration can significantly impact experimental outcomes.

-

Animal Strain and Sex: The choice of mouse strain and sex may influence the response to Ophiopogonin D.

-

Toxicity: While some studies suggest Ophiopogonin D is relatively safe, potential side effects like hemolysis have been noted and require further investigation. It is crucial to conduct preliminary dose-finding and toxicity studies for new experimental models.

-

Pharmacokinetics: Ophiopogonin D has a rapid elimination rate after injection. The dosing frequency should be determined based on the pharmacokinetic profile and the specific research question.

These application notes are intended as a starting point. Researchers should critically evaluate the cited literature and adapt the protocols to their specific experimental needs and institutional guidelines.

References

- 1. Ophiopogonin D alleviates high-fat diet-induced metabolic syndrome and changes the structure of gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. db.cngb.org [db.cngb.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of OJV-VI (Ophiopogonin D) using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantitative analysis of OJV-VI, a steroidal glycoside isolated from Ophiopogon japonicus, using High-Performance Liquid Chromatography (HPLC). This compound is identified as being synonymous with Ophiopogonin D. The protocol herein is a composite method based on established and validated techniques for Ophiopogonin D quantification, suitable for quality control and pharmacokinetic studies.

Introduction